4-Amino-6-methylhept-2-enoic acid

Hepatocyte proteolysis Autophagy regulation Leucine mimetic

4‑Amino‑6‑methylhept‑2‑enoic acid [CAS 143816‑23‑3] is a synthetic, enantiomerically pure (E,4S)‑configured α,β‑unsaturated amino acid that was intentionally designed as a leucine mimetic to probe the structural determinants of proteolytic regulation in hepatocytes. The compound bears a trans double bond that rigidly extends the carboxyl group two carbons away from the α‑carbon, a feature deliberately engineered to test the hypothesis that the carboxyl moiety is dispensable for low‑concentration proteolysis inhibition.

Molecular Formula C8H14N2O
Molecular Weight 157.21 g/mol
CAS No. 143816-23-3
Cat. No. B233659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methylhept-2-enoic acid
CAS143816-23-3
Synonyms4-AMHEA
4-amino-6-methylhept-2-enoic acid
4-amino-6-methylhept-2-enoic acid, (S-(E))-
Molecular FormulaC8H14N2O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C=CC(=O)O)N
InChIInChI=1S/C8H15NO2/c1-6(2)5-7(9)3-4-8(10)11/h3-4,6-7H,5,9H2,1-2H3,(H,10,11)/b4-3+/t7-/m1/s1
InChIKeyLSOZONHCHUEHFF-KGGZQZJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methylhept-2-enoic acid (CAS 143816-23-3): A Stereodefined α,β‑Unsaturated Leucine Analogue for Proteolysis Control Research


4‑Amino‑6‑methylhept‑2‑enoic acid [CAS 143816‑23‑3] is a synthetic, enantiomerically pure (E,4S)‑configured α,β‑unsaturated amino acid that was intentionally designed as a leucine mimetic to probe the structural determinants of proteolytic regulation in hepatocytes [1]. The compound bears a trans double bond that rigidly extends the carboxyl group two carbons away from the α‑carbon, a feature deliberately engineered to test the hypothesis that the carboxyl moiety is dispensable for low‑concentration proteolysis inhibition [1]. Unlike generic leucine suppliers, certified lots of this compound are specified as the single (E,4S)‑isomer (molecular weight 157.21 Da, empirical formula C₈H₁₅NO₂, predicted pKa 4.10 ± 0.10, logP 1.28) , making it a precision tool rather than a commodity amino acid.

Why Leucine, Isovaleryl‑L‑carnitine, or 4‑Amino‑6‑methylheptanoic Acid Cannot Substitute for 4‑Amino‑6‑methylhept‑2‑enoic Acid in Proteolysis‑Site Mapping Studies


The leucine‑regulated proteolytic system of the liver exhibits exquisite structural stringency: leucine and isovaleryl‑L‑carnitine evoke identical multiphasic responses (inhibition at 0.08 mM and 0.8 mM) that depend on a reactive group at the α‑carbon and branched‑chain character [1], yet neither compound permits covalent attachment of reporter groups to the carboxyl terminus without abolishing recognition [2]. Saturation of the trans double bond (yielding 4‑amino‑6‑methylheptanoic acid) completely eliminates low‑concentration inhibitory activity, while the trans‑olefin parent remains fully active [2]. Consequently, substituting generic leucine, isovaleryl‑L‑carnitine, or the hydrogenated analogue forfeits both the stereoelectronic signature required for high‑affinity site engagement and the unique capacity for carboxyl‑terminal functionalization that qualifies this compound as a site‑localization probe.

Quantitative Comparative Evidence for 4‑Amino‑6‑methylhept‑2‑enoic acid (CAS 143816‑23‑3) Versus Closest Structural and Functional Analogs


Retention Versus Loss of Low‑Concentration Proteolytic Inhibitory Activity: Trans‑Olefin vs. Hydrogenated Analog

In the seminal structure‑activity study by Wert et al., the Wittig‑derived trans‑olefin (4‑amino‑6‑methylhept‑2‑enoic acid) retained full low‑concentration proteolytic inhibitory activity, whereas the hydrogenated product (4‑amino‑6‑methylheptanoic acid) completely lost low‑concentration efficacy and displayed only residual inhibition at high concentrations [1]. This represents a binary, qualitative difference in the biologically relevant low‑concentration range, directly attributable to the α,β‑unsaturated double bond.

Hepatocyte proteolysis Autophagy regulation Leucine mimetic

Carboxyl‑Terminal Extension Enables Reporter Conjugation: Target vs. Native Leucine

Wert et al. specifically engineered a 2‑carbon spacer between the α‑carbon and the carboxyl group of leucine, yielding 4‑amino‑6‑methylhept‑2‑enoic acid. This structural feature physically extends the carboxyl group away from the α‑carbon while preserving full biological activity [1], a property absent in native L‑leucine and in isovaleryl‑L‑carnitine. The spacer creates a chemically addressable handle for attaching fluorophores, biotin, or affinity tags to the carboxyl terminus without disrupting interaction with the proteolytic regulatory site [1].

Probe design Carboxyl‑terminal functionalization Leucine‑site localization

Predicted Lipophilicity and Membrane Permeability: Target vs. L‑Leucine

Predicted ACD/Labs logP for 4‑amino‑6‑methylhept‑2‑enoic acid is 1.28 , substantially higher than the experimental logP of L‑leucine (−1.52 [1]). The ~2.8 logP unit difference corresponds to an approximately 630‑fold higher theoretical partition coefficient, suggesting markedly greater passive membrane permeability. This property is advantageous for cellular uptake in intact hepatocyte models, where leucine itself relies primarily on amino acid transporters.

Physicochemical properties LogP comparison Membrane permeability

Enantiomeric and Geometric Purity Defined at Procurement: (E,4S) vs. Unspecified Isomer Mixtures of Commercial Leucine Analogs

The leucine‑proteolysis regulatory site exhibits strict stereospecificity: responses to leucine and isovaleryl‑L‑carnitine at 0.08 mM and 0.15 mM require a reactive group at the α‑carbon (or equivalent) and a high degree of branched‑chain specificity [1]. 4‑Amino‑6‑methylhept‑2‑enoic acid is commercially listed specifically as the (E,4S)‑isomer (IUPAC: (2E,4S)‑4‑amino‑6‑methyl‑2‑heptenoic acid) , ensuring consistent engagement with the stereospecific recognition locus. In contrast, generic leucine analog preparations may contain racemic or diastereomeric mixtures that produce variable, non‑reproducible proteolysis‑inhibition data.

Stereochemistry Isomer purity Biological reproducibility

Optimal Procurement Scenarios for 4‑Amino‑6‑methylhept‑2‑enoic acid (CAS 143816‑23‑3) Based on Verified Differentiation Evidence


Affinity‑Based Localization of the Hepatocyte Leucine‑Responsive Proteolysis Regulatory Site

Researchers employing pull‑down or photoaffinity labeling strategies to identify the molecular target of leucine‑regulated macroautophagy suppression require a ligand that (a) retains full biological activity, (b) presents a carboxyl‑terminal functionalization handle, and (c) is stereochemically defined. 4‑Amino‑6‑methylhept‑2‑enoic acid is the only leucine analogue explicitly validated for this purpose: the 2‑carbon insert permits carboxyl‑terminal conjugation without disrupting site recognition, and the trans double bond maintains low‑concentration inhibitory activity, unlike the hydrogenated analog [1].

Structure‑Activity Relationship (SAR) Studies Defining Pharmacophoric Requirements of the Leucine Regulatory Locus

The binary activity switch between the trans‑olefin (fully active at low concentration) and its saturated counterpart (inactive at low concentration) provides a definitive structure‑activity relationship anchor point [1]. This makes the compound a mandatory positive control in any SAR campaign exploring the double‑bond requirement, complementing leucine and isovaleryl‑L‑carnitine, which lack this modifiable chemical feature.

Cell‑Based Autophagy Flux Assays in Hepatocyte Models Requiring Transporter‑Independent Probe Delivery

The ~2.8 logP unit advantage over native L‑leucine (predicted logP 1.28 vs. −1.52) suggests that 4‑amino‑6‑methylhept‑2‑enoic acid may enter hepatocytes via passive diffusion in addition to transporter‑mediated uptake. For experimental protocols where amino acid transporter saturation or competition must be avoided, this physicochemical differentiation offers a practical advantage that generic leucine cannot provide.

Proteolysis Pathway Deconvolution in Liver Metabolism and Nutrient‑Sensing Research

The mammalian target of rapamycin (mTOR) and autophagy research communities studying amino acid sensing can use this compound to dissect leucine‑specific signaling from general amino acid effects. Because isovaleryl‑L‑carnitine and leucine act at a common locus and elicit identical multiphasic responses [2], the unique carboxyl‑terminal extension of 4‑amino‑6‑methylhept‑2‑enoic acid enables competitive binding or displacement studies that are mechanistically inaccessible with the native ligands.

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